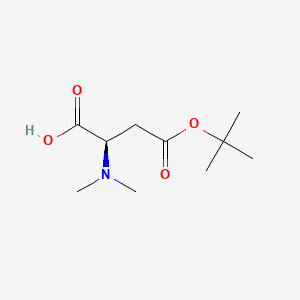
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl, is a synthetic compound that is used for a variety of scientific applications. It is a chiral compound with a molecular weight of 192.63 g/mol, and is a white crystalline solid at room temperature. It has a melting point of 158-160 °C and a boiling point of 197-199 °C. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is most commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds.
Scientific Research Applications
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds. It is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in the synthesis of fluorescent dyes, which are used in biological and chemical research.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is not fully understood. However, it is believed to act as a proton donor in the presence of a strong base, such as sodium hydride. This proton donation allows the compound to react with other molecules, such as ethyl chloroformate, which is used in the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.
Advantages and Limitations for Lab Experiments
The main advantage of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it is non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain types of experiments.
Future Directions
The future of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, research is needed to explore new methods of synthesis and to develop new uses for the compound. Additionally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a chiral catalyst, as well as its potential for use in drug development. Finally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a fluorescent dye.
Synthesis Methods
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl can be synthesized using several different methods. One of the most common methods is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in high yield, with the reaction taking place at room temperature. Another method for the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of a strong base such as sodium hydride. This reaction is carried out at higher temperatures and yields the desired compound in lower yields.
Properties
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVPFVKMRDNI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)




![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)



